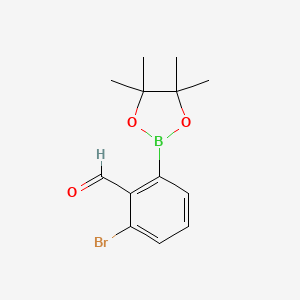
9-Bromo-2,7-di-tert-butyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-2,7-di-tert-butyl-9H-fluorene: is an organic compound that belongs to the fluorene family It is characterized by the presence of a bromine atom at the 9th position and two tert-butyl groups at the 2nd and 7th positions on the fluorene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2,7-di-tert-butyl-9H-fluorene typically involves the bromination of 2,7-di-tert-butylfluorene. One common method includes the reaction of 2,7-di-tert-butylfluorene with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine and other reagents.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 9-Bromo-2,7-di-tert-butyl-9H-fluorene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 9-amino-2,7-di-tert-butylfluorene or 9-thio-2,7-di-tert-butylfluorene can be obtained.
Oxidation Products: Oxidation can lead to the formation of fluorenone derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Electronics: 9-Bromo-2,7-di-tert-butyl-9H-fluorene is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: The compound is utilized in the development of novel polymers and materials with specific electronic properties.
Biology and Medicine:
Biological Probes: It can be modified to create fluorescent probes for biological imaging and diagnostics.
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, although specific examples are limited.
Industry:
Photovoltaics: Used in the development of organic photovoltaic cells for solar energy conversion.
Catalysis: Employed as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Mecanismo De Acción
The mechanism of action of 9-Bromo-2,7-di-tert-butyl-9H-fluorene largely depends on its application. In organic electronics, the compound functions by facilitating charge transport due to its conjugated system. The tert-butyl groups provide steric hindrance, which can enhance the stability and performance of the materials in which it is incorporated .
Comparación Con Compuestos Similares
2,7-Di-tert-butylfluorene: Lacks the bromine atom, making it less reactive in substitution reactions.
9,9’-Spirobi[fluorene]: Contains a spiro linkage, offering different electronic properties compared to 9-Bromo-2,7-di-tert-butyl-9H-fluorene.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Contains additional bromine atoms, increasing its reactivity in further functionalization reactions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of advanced materials for electronic applications.
Propiedades
Fórmula molecular |
C21H25Br |
|---|---|
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
9-bromo-2,7-ditert-butyl-9H-fluorene |
InChI |
InChI=1S/C21H25Br/c1-20(2,3)13-7-9-15-16-10-8-14(21(4,5)6)12-18(16)19(22)17(15)11-13/h7-12,19H,1-6H3 |
Clave InChI |
KXRIJPFWXCFXJW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2Br)C=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B13152392.png)


![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)



![N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide](/img/structure/B13152416.png)




